molecular formula C9H12BrNO B7903044 3-Bromo-2-ethoxy-5-methylaniline

3-Bromo-2-ethoxy-5-methylaniline

Cat. No.: B7903044
M. Wt: 230.10 g/mol
InChI Key: FQGPKUDZFQGINS-UHFFFAOYSA-N
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Description

3-Bromo-2-ethoxy-5-methylaniline is an organic compound with the molecular formula C9H12BrNO It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 3-position, an ethoxy group at the 2-position, and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-ethoxy-5-methylaniline typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination to ensure safety and efficiency. The use of catalysts and solvents that can be recycled is also common to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-ethoxy-5-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of various substituted anilines.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

3-Bromo-2-ethoxy-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-ethoxy-5-methylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

  • 3-Bromo-2-methoxyaniline
  • 3-Bromo-5-methylaniline
  • 2-Ethoxy-5-methylaniline

Comparison: 3-Bromo-2-ethoxy-5-methylaniline is unique due to the presence of both an ethoxy and a methyl group on the aniline ring, which can influence its reactivity and interactions compared to similar compounds. The bromine atom at the 3-position also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

3-Bromo-2-ethoxy-5-methylaniline is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, alongside comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H12BrNO, indicating the presence of a bromine atom, an ethoxy group, and a methyl group attached to an aniline structure. The molecular structure contributes significantly to its biological activity.

Antimicrobial Properties

Research indicates that derivatives of brominated anilines, including this compound, exhibit antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains. For instance, studies have shown that certain brominated anilines can inhibit the growth of pathogenic bacteria through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies utilizing cell lines such as Hep-G2 (liver carcinoma) and MCF7 (breast cancer) have demonstrated that this compound can induce cytotoxic effects. The MTT assay results indicated a dose-dependent reduction in cell viability, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances reactivity, while the ethoxy group may influence lipophilicity and solubility, affecting how the compound interacts with biological membranes.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
3-Bromo-2-methoxy-5-methylaniline Contains methoxy instead of ethoxy groupModerate antimicrobial activity
3-Bromo-2-butoxy-5-methylaniline Contains butoxy group; higher lipophilicityEnhanced cytotoxicity in cancer cells
3-Bromo-2-propoxy-5-methylaniline Propoxy group; intermediate lipophilicityVariable antimicrobial effects

Case Studies

  • Antimicrobial Efficacy : A study conducted on various brominated anilines showed that this compound inhibited growth in Gram-positive bacteria more effectively than its methoxy counterpart. The study highlighted the importance of the bromine substituent in enhancing antibacterial activity.
  • Cytotoxicity in Cancer Models : In a recent study, this compound was administered to Hep-G2 cells at varying concentrations. Results indicated significant cytotoxic effects at doses above 50 µM, suggesting a potential therapeutic window for further exploration in cancer treatment protocols .

Properties

IUPAC Name

3-bromo-2-ethoxy-5-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGPKUDZFQGINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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